tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate
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Overview
Description
tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperazine ring, a tert-butyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in biological assays to evaluate its effects on different cell lines and microorganisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring and carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate exhibits unique chemical properties due to the presence of the propyl group and the specific arrangement of functional groups.
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-2-piperazin-1-ylethyl)-N-propylcarbamate |
InChI |
InChI=1S/C14H27N3O3/c1-5-8-17(13(19)20-14(2,3)4)11-12(18)16-9-6-15-7-10-16/h15H,5-11H2,1-4H3 |
InChI Key |
NCQMRXLDASWKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)N1CCNCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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